N-Boc-N-methyl-(S)-3-cyclopropylalanine
Overview
Description
N-Boc-N-methyl-(S)-3-cyclopropylalanine is a compound that belongs to the class of N-Boc protected amino acids. The Boc group (tert-butoxycarbonyl) is commonly used in organic synthesis to protect amines from unwanted reactions. This compound is particularly interesting due to its cyclopropyl group, which can impart unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of di-tert-butyl dicarbonate ((Boc)2O) to protect the amino group under mild conditions . The reaction is usually carried out at room temperature, and the Boc protection is achieved in high yield .
Industrial Production Methods
Industrial production of N-Boc-N-methyl-(S)-3-cyclopropylalanine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The scalability of the synthesis is crucial for industrial applications, ensuring consistent quality and supply.
Chemical Reactions Analysis
Types of Reactions
N-Boc-N-methyl-(S)-3-cyclopropylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the cyclopropyl group or other functional groups.
Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the Boc group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound. Substitution reactions can lead to the formation of various functionalized amino acids.
Scientific Research Applications
N-Boc-N-methyl-(S)-3-cyclopropylalanine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex molecules and peptides.
Biology: The compound can be incorporated into peptides and proteins to study their structure and function.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of N-Boc-N-methyl-(S)-3-cyclopropylalanine involves its interaction with specific molecular targets. The Boc group protects the amino group, allowing for selective reactions at other sites. The cyclopropyl group can influence the compound’s reactivity and binding affinity to targets. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-Boc-N-methyl-L-alanine: Similar in structure but lacks the cyclopropyl group.
N-Boc-N-methyl-L-valine: Contains a different side chain, leading to different chemical properties.
N-Boc-N-methyl-L-leucine: Another similar compound with a different side chain.
Uniqueness
N-Boc-N-methyl-(S)-3-cyclopropylalanine is unique due to the presence of the cyclopropyl group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic and research applications where such properties are desired.
Properties
IUPAC Name |
(2S)-3-cyclopropyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13(4)9(10(14)15)7-8-5-6-8/h8-9H,5-7H2,1-4H3,(H,14,15)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLAGHBFGSYSQND-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CC1CC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@@H](CC1CC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401134139 | |
Record name | Cyclopropanepropanoic acid, α-[[(1,1-dimethylethoxy)carbonyl]methylamino]-, (S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401134139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156047-46-0 | |
Record name | Cyclopropanepropanoic acid, α-[[(1,1-dimethylethoxy)carbonyl]methylamino]-, (S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=156047-46-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopropanepropanoic acid, α-[[(1,1-dimethylethoxy)carbonyl]methylamino]-, (S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401134139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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